molecular formula C7H7BrN2O B1265394 3-Bromophenylurea CAS No. 2989-98-2

3-Bromophenylurea

Cat. No.: B1265394
CAS No.: 2989-98-2
M. Wt: 215.05 g/mol
InChI Key: DHMRSMNEKFDABI-UHFFFAOYSA-N
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Description

3-Bromophenylurea is an organic compound with the molecular formula C7H7BrN2O. It is a derivative of phenylurea where a bromine atom is substituted at the third position of the phenyl ring. This compound is widely used in various scientific experiments and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromophenylurea can be synthesized through several methods. One common synthetic route involves the reaction of 3-bromoaniline with phosgene, followed by the addition of ammonia or an amine to form the urea derivative. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where 3-bromoaniline is reacted with phosgene or other carbonyl sources. The process is optimized for efficiency, cost-effectiveness, and safety, with stringent quality control measures to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 3-Bromophenylurea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Bromophenylurea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Studied for its interactions with enzymes and proteins, particularly in the context of enzyme inhibition.

    Medicine: Investigated for its potential antifungal and antibacterial properties.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Bromophenylurea involves its interaction with specific molecular targets, such as enzymes. It can inhibit the activity of enzymes like cytochrome P450, affecting the metabolic pathways regulated by these enzymes. The bromine atom in the phenyl ring plays a crucial role in its binding affinity and specificity towards these molecular targets.

Comparison with Similar Compounds

  • 3-Chlorophenylurea
  • 3-Fluorophenylurea
  • 3-Iodophenylurea

Comparison: 3-Bromophenylurea is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions compared to its chloro and fluoro counterparts. The bromine atom also influences the compound’s biological activity, making it a valuable compound in various research applications .

Properties

IUPAC Name

(3-bromophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMRSMNEKFDABI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184008
Record name 3-Bromophenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2989-98-2
Record name 3-Bromophenylurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002989982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromophenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-bromophenyl)urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-BROMOPHENYLUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02R6NPO627
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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